Ammonia methanol

概要

説明

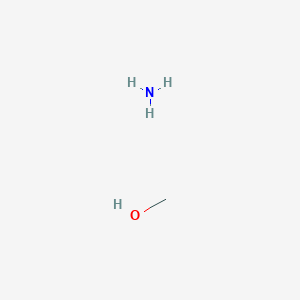

Ammonia methanol is a combination of two compounds: ammonia (NH₃) and methanol (CH₃OH). Both are considered potential future fuels with carbon-neutral potential. Ammonia has a high octane number, a slow flame speed, and a narrow ignition limit, while methanol has a fast flame speed with complementary combustion characteristics . The combination of these two compounds is being explored for various applications, including as a sustainable fuel source.

準備方法

Synthetic Routes and Reaction Conditions: Ammonia is typically produced through the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of a catalyst . Methanol is produced from synthesis gas (a mixture of carbon monoxide, carbon dioxide, and hydrogen) using a catalyst under high pressure and temperature .

Industrial Production Methods: Industrial production of ammonia involves compressing syngas to a high pressure and then reacting it with hydrogen in the presence of a catalyst . Methanol production involves the catalytic conversion of synthesis gas at high pressure and temperature . Both processes are energy-intensive and require significant infrastructure.

化学反応の分析

Types of Reactions: Ammonia methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, in combustion reactions, ammonia and methanol can react with oxygen to produce nitrogen, carbon dioxide, and water .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxygen, hydrogen, and various catalysts. Reaction conditions typically involve high temperatures and pressures to facilitate the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of this compound include nitrogen, carbon dioxide, and water. In some cases, other products such as nitrogen oxides (NOx) may also be formed, depending on the specific reaction conditions .

科学的研究の応用

Combustion and Emission Characteristics

Ammonia-Methanol as a Fuel:

Research indicates that ammonia-methanol blends can significantly enhance combustion efficiency while reducing greenhouse gas emissions. For instance, a study demonstrated that the addition of methanol to ammonia improves the reactivity of the fuel mixture, leading to a reduction in ignition delay time by over 60% when 5% methanol is added . This characteristic is particularly beneficial in spark ignition engines, where the use of ammonia-methanol solutions has shown increased thermal efficiency compared to traditional fuels like gasoline .

Emission Analysis:

While ammonia-methanol blends reduce carbon dioxide emissions, they can lead to increased nitrogen oxides (NOx) emissions. Experimental findings indicate that NOx emissions peak at certain equivalence ratios but can be managed through optimal combustion conditions . The following table summarizes key emission characteristics from various studies:

| Study | Fuel Blend | CO2 Emissions | NOx Emissions | Thermal Efficiency |

|---|---|---|---|---|

| Xu et al. | Ammonia + Methanol (5%) | Decreased | Increased to 12,500 ppm | Higher than gasoline |

| Lin et al. | Ammonia + Methanol | Reduced | Similar to methanol alone | Increased by 0.6% |

Co-Production Processes

Methanol and Ammonia Co-Production:

The co-production of methanol and ammonia is gaining traction due to its economic advantages and sustainability benefits. The IMAP™ process developed by Topsoe allows for efficient co-production, with plants like UCC Shchekinoazot producing significant quantities of both chemicals annually . This dual production approach not only optimizes resource use but also enhances overall plant efficiency.

Hydrogen Storage and Carbon Recycling

Hydrogen Carrier:

Methanol serves as an effective hydrogen carrier, facilitating easier storage and transportation compared to gaseous hydrogen. This property is crucial for integrating hydrogen into various industrial applications . The ability to convert carbon dioxide into methanol also supports carbon recycling initiatives, contributing to reduced emissions in chemical manufacturing processes.

Industrial Applications

Chemical Industry Utilization:

Ammonia-methanol blends are being explored for their roles in various chemical processes. Methanol is utilized as a solvent, reactant, or reducing agent in the production of plastics and other chemicals . Additionally, the agricultural sector benefits from methanol's application in pesticides and fertilizers, promoting sustainable farming practices .

Case Studies

Case Study: GNFC Bharuch Plant Upgrade

The Gujarat Narmada Valley Fertilizers & Chemicals (GNFC) plant underwent significant upgrades that enhanced its methanol production capacity from 60 MTPD to 160 MTPD through strategic modifications . These changes included improved gas cooling circuits and synthesis gas generation units, demonstrating the potential for existing facilities to adapt for increased efficiency.

Case Study: Conversion of Ammonia Plants

Another study highlighted the conversion of traditional ammonia plants into methanol production facilities. This approach allows for utilizing existing infrastructure while reducing costs associated with new plant construction—estimated at one-third less expensive than building new facilities .

作用機序

The mechanism of action of ammonia methanol involves its combustion characteristics. When used as a fuel, this compound undergoes combustion reactions that release energy. The molecular targets and pathways involved in these reactions include the breaking and forming of chemical bonds between nitrogen, hydrogen, carbon, and oxygen atoms . The specific mechanism depends on the reaction conditions and the presence of catalysts .

類似化合物との比較

Ammonia methanol can be compared with other similar compounds such as hydrogen, ethanol, and methaneFor example, hydrogen is a zero-emission fuel with high energy density, while ethanol is a renewable fuel with similar combustion characteristics to methanol . Methane is a widely used fuel with a high energy content but produces carbon dioxide when burned . The uniqueness of this compound lies in its combination of the properties of both ammonia and methanol, making it a versatile and potentially sustainable fuel source .

List of Similar Compounds:- Hydrogen (H₂)

- Ethanol (C₂H₅OH)

- Methane (CH₄)

- Ethanol (C₂H₅OH)

特性

IUPAC Name |

azane;methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O.H3N/c1-2;/h2H,1H3;1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHOOMGKXCMKIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

49.073 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。